

Comparative Analysis of MMV665852 Analogs: A Guide to Antischistosomal Activity

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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363

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This guide provides a comprehensive comparison of the biological activity of analogs of the antischistosomal compound **MMV665852**. The data presented here, sourced from a pivotal study by Kuntz et al. (2015) in *Antimicrobial Agents and Chemotherapy*, offers researchers and drug development professionals a clear overview of the structure-activity relationships within this promising class of N,N'-diaryljureas against *Schistosoma mansoni*, the parasite responsible for schistosomiasis.

Key Findings

- A screen of 46 commercially available analogs of **MMV665852** identified several compounds with potent in vitro activity against both newly transformed schistosomula (NTS) and adult stages of *S. mansoni*.^[1]
- Nine compounds demonstrated IC₉₀ values of ≤ 10 μ M against adult worms, indicating significant parasitocidal effects.^[1]
- While in vitro activity was promising, in vivo efficacy in a mouse model of schistosomiasis was limited for most analogs, highlighting the need for further optimization of pharmacokinetic properties.^[1]

Data Summary: In Vitro Activity of MMV665852 Analogs

The following table summarizes the in vitro activity of the most potent **MMV665852** analogs against *S. mansoni* NTS and adult worms, as well as their cytotoxicity against L6 rat skeletal myoblast cells.

Compound ID	NTS IC50 (μM)	Adult Worm IC50 (μM)	Adult Worm IC90 (μM)	L6 Cell IC50 (μM)	Selectivity Index (SI)
MMV665852	4.7	0.8	-	-	-
Analog 1	≤0.5	≤0.8	≤2.4	-	-
Analog 2	1.0 - 9.2	≤0.8	≤2.4	-	-
Analog 10	≤0.26	≤0.8	≤2.4	-	-
Analog 29	≤0.5	≤0.8	≤2.4	-	-
Analog 37	≤0.26	≤0.8	≤2.4	-	-
Analog 38	≤0.5	≤0.8	≤2.4	-	-
Analog 40	≤0.5	≤0.8	≤2.4	-	-
Analog 45	≤0.5	≤0.8	≤2.4	-	-
Analog 46	≤0.5	1.8 - 7.4	-	-	-

Note: This table presents a selection of the most active compounds. For a complete dataset, please refer to the source publication. The Selectivity Index (SI) is calculated as the ratio of L6 cell IC50 to adult worm IC50.

Experimental Protocols

In Vitro Antischistosomal Activity Assay

The in vitro activity of the **MMV665852** analogs was determined against two developmental stages of *S. mansoni*: newly transformed schistosomula (NTS) and adult worms.

1. Parasite Preparation:

- *S. mansoni* (Liberian strain) cercariae were obtained from infected *Biomphalaria glabrata* snails.
- NTS were obtained by mechanical transformation of cercariae.
- Adult worms were recovered from mice 7-8 weeks post-infection by portal perfusion.

2. Compound Screening:

- Compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- For the initial screen, compounds were tested at a concentration of 33.3 μ M.
- Active compounds were then subjected to dose-response studies to determine the 50% and 90% inhibitory concentrations (IC₅₀ and IC₉₀).

3. Assay Conditions:

- NTS were cultured in M199 medium supplemented with fetal calf serum and antibiotics.
- Adult worms were cultured in RPMI 1640 medium supplemented with fetal calf serum and antibiotics.
- Cultures were incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.

4. Viability Assessment:

- Parasite viability was assessed microscopically at 24, 48, and 72 hours post-incubation.
- Phenotypic changes, including motility reduction, granular appearance, and tegumental damage, were scored to determine the inhibitory concentrations.

Cytotoxicity Assay

The cytotoxicity of the active compounds was evaluated using the L6 rat skeletal myoblast cell line.

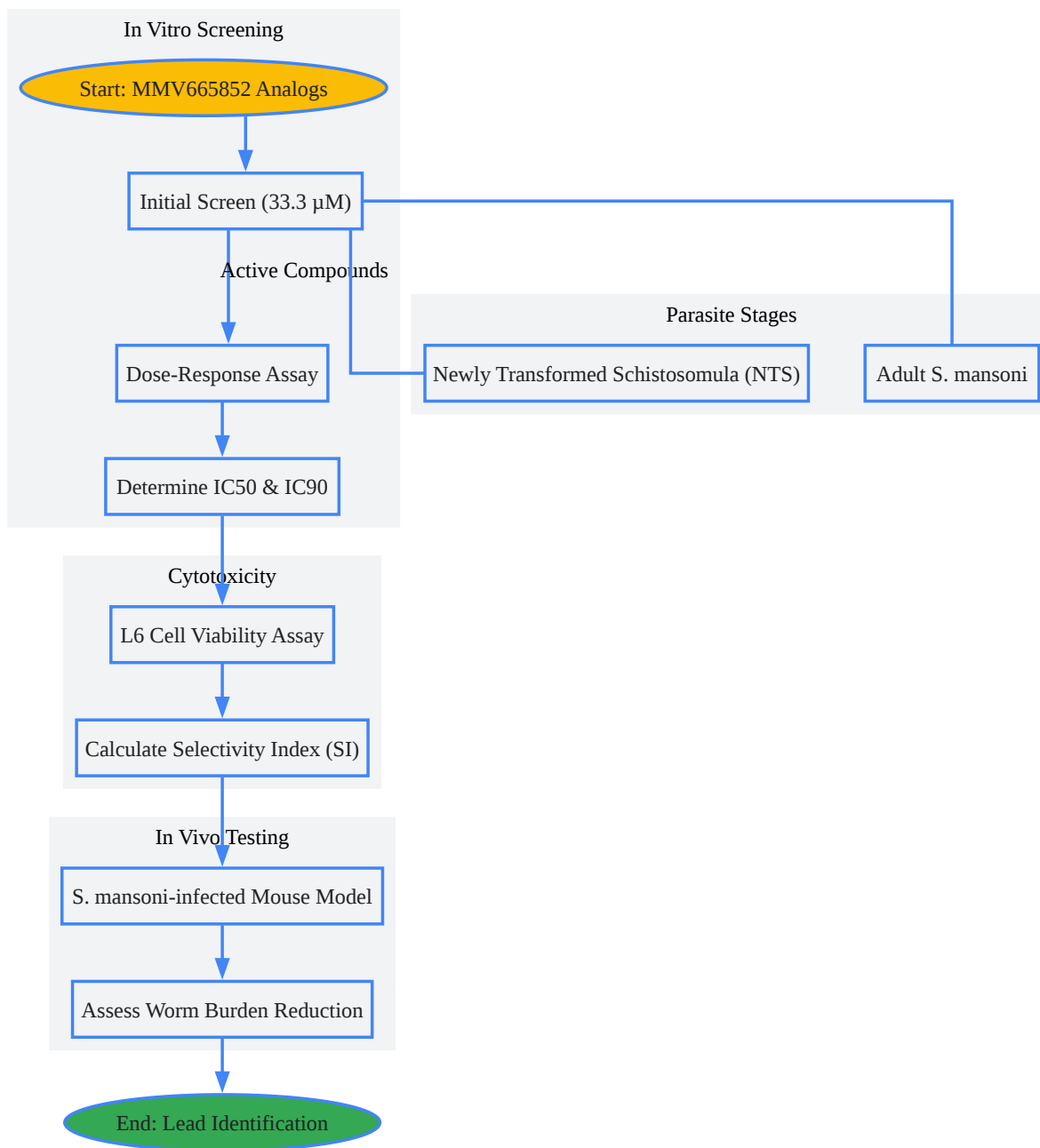
1. Cell Culture:

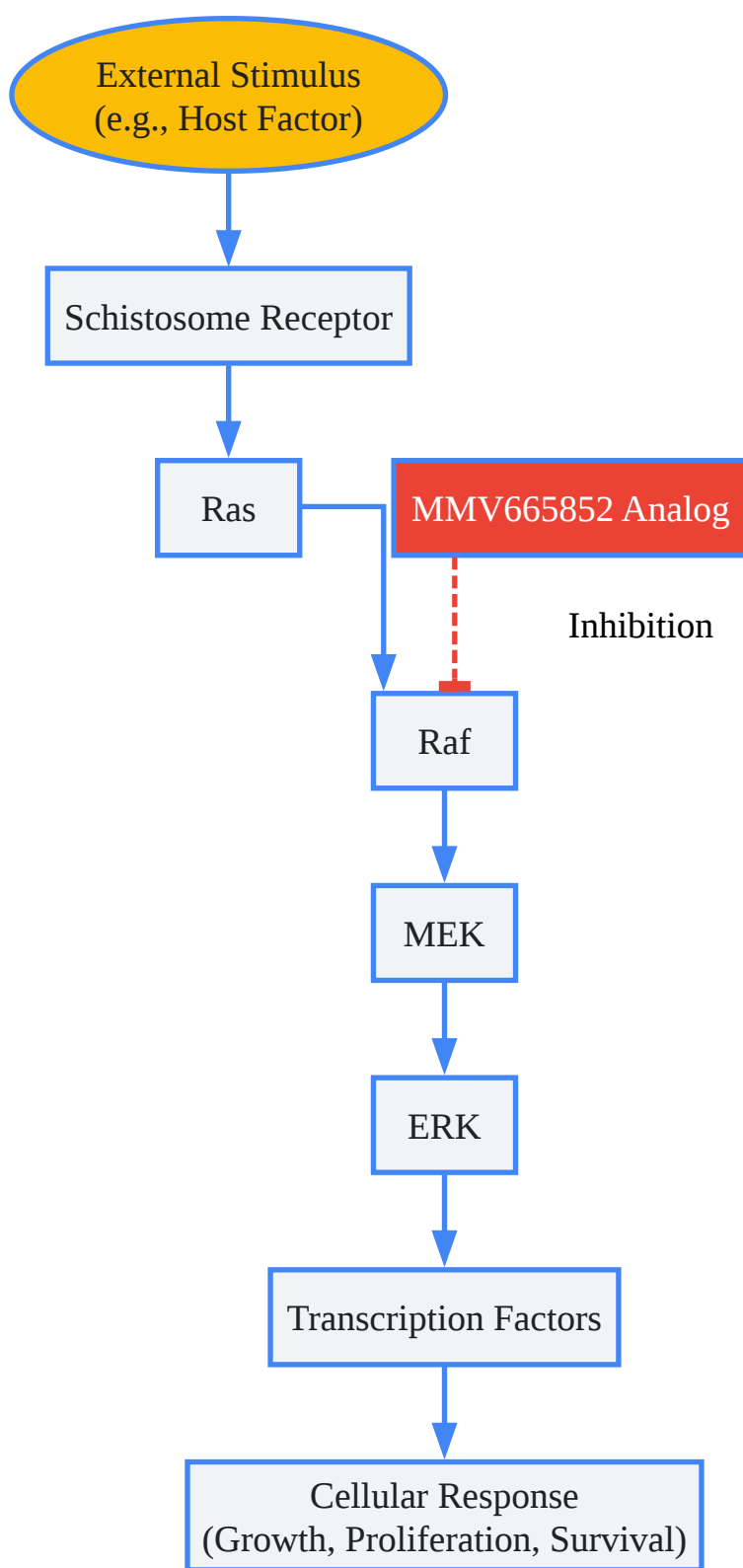
- L6 cells were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

2. Assay Procedure:

- Cells were seeded in 96-well plates and allowed to attach overnight.
- Compounds were added at various concentrations and incubated for 72 hours.
- Cell viability was determined using a resazurin-based assay, which measures metabolic activity.
- The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated.

Experimental Workflow





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References

- 1. Activities of N,N'-Diarylhurea MMV665852 Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
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